Tolycaine

Description

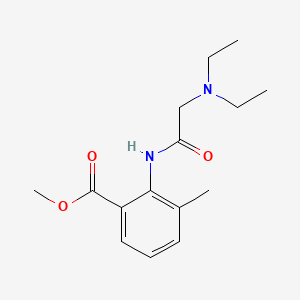

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[[2-(diethylamino)acetyl]amino]-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-5-17(6-2)10-13(18)16-14-11(3)8-7-9-12(14)15(19)20-4/h7-9H,5-6,10H2,1-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKICLZCJWQTLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057724 | |

| Record name | Tolycaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3686-58-6 | |

| Record name | Tolycaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3686-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolycaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003686586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolycaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tolycaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLYCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12R8659YM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological profile of Tolycaine as a local anesthetic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolycaine is an amide-type local anesthetic agent. Like other drugs in its class, its primary pharmacological effect is the induction of a transient and reversible blockade of nerve conduction, resulting in localized anesthesia. This effect is achieved through the modulation of voltage-gated sodium channels within the neuronal cell membrane. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, physicochemical properties, and relevant (though limited in publicly available literature) efficacy and toxicity data. Detailed experimental protocols for assessing the local anesthetic properties of compounds like this compound are also presented, alongside visual representations of its mechanism of action and experimental workflows.

Physicochemical Properties

The chemical and physical properties of a local anesthetic are critical determinants of its pharmacokinetic and pharmacodynamic profile, influencing its potency, onset, and duration of action.

| Property | Value | Reference |

| Chemical Name | methyl 2-[[2-(diethylamino)acetyl]amino]-3-methylbenzoate | [1] |

| Molecular Formula | C₁₅H₂₂N₂O₃ | [1] |

| Molecular Weight | 278.35 g/mol | [1] |

| CAS Number | 3686-58-6 | [1] |

| LogP (Octanol/Water) | 2.062 (Crippen Calculated) | [2] |

| Water Solubility | Log10WS = -2.64 (Crippen Calculated) | |

| pKa | Not explicitly found in searches, but typical for amides is ~7.6-8.9 |

Mechanism of Action

This compound, as an amide local anesthetic, exerts its effect by blocking the propagation of action potentials in nerve fibers. The primary molecular target is the voltage-gated sodium channel, a crucial component in the generation and conduction of nerve impulses.

The mechanism can be summarized in the following steps:

-

Diffusion Across the Nerve Sheath and Membrane: The non-ionized, lipophilic form of this compound diffuses across the nerve sheath and the axonal membrane.

-

Equilibrium within the Axoplasm: Once inside the axoplasm, an equilibrium is established between the non-ionized and the ionized, cationic form of the molecule. The intracellularly slightly more acidic environment favors the formation of the charged cation.

-

Binding to the Sodium Channel: The cationic form of this compound binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state.

-

Inhibition of Sodium Influx: The binding of this compound to the channel stabilizes it in an inactivated state, preventing the influx of sodium ions that is necessary for membrane depolarization.

-

Blockade of Nerve Conduction: The inhibition of sodium influx raises the threshold for electrical excitation, slows the propagation of the nerve impulse, and ultimately leads to a failure to transmit the action potential, resulting in a local anesthetic effect.

Signaling Pathway of Amide Local Anesthetics

Caption: Mechanism of action of this compound, an amide local anesthetic.

Efficacy and Toxicity Profile

Efficacy Data (Representative)

| Parameter | This compound | Lidocaine (for comparison) |

| Anesthetic Potency (ED₅₀) | Data not available | ~0.5-1% |

| Onset of Action | Data not available | Rapid (~2-5 minutes) |

| Duration of Action | Data not available | Moderate (~1-2 hours) |

Toxicity Data (Representative)

| Route of Administration | This compound | Lidocaine (for comparison) - mg/kg |

| Intravenous (LD₅₀) | Data not available | ~25-40 |

| Intraperitoneal (LD₅₀) | Data not available | ~200-300 |

| Subcutaneous (LD₅₀) | Data not available | ~400-500 |

Note: Toxicity values can vary significantly depending on the animal model and experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the pharmacological profile of local anesthetics like this compound.

Sciatic Nerve Block Model in Rats

This in vivo model assesses the efficacy and duration of a local anesthetic in blocking nerve conduction in a major peripheral nerve.

Materials:

-

This compound solution at various concentrations

-

Vehicle control (e.g., saline)

-

Anesthetic for animal induction (e.g., isoflurane)

-

25-27 gauge needles and syringes

-

Plantar test apparatus (for thermal nociception) or von Frey filaments (for mechanical nociception)

Procedure:

-

Anesthetize the rat using isoflurane.

-

Identify the injection site for the sciatic nerve block, typically by palpating the greater trochanter and the ischial tuberosity.

-

Insert the needle perpendicular to the skin, midway between the two landmarks, until it contacts the femur.

-

Withdraw the needle slightly and redirect it posteriorly to bypass the femur.

-

Inject a small volume (e.g., 0.2-0.3 mL) of the this compound solution or vehicle control in close proximity to the sciatic nerve.

-

Assess the motor block by observing for foot drop or inability to bear weight on the injected limb at regular intervals.

-

Assess the sensory block using the plantar test or von Frey filaments at regular intervals. The latency to withdraw the paw from a heat source or the paw withdrawal threshold to a mechanical stimulus is measured.

-

The onset of anesthesia is the time taken to observe a significant block, and the duration is the time until the sensory and motor functions return to baseline.

Workflow for Sciatic Nerve Block Experiment

Caption: Experimental workflow for the rat sciatic nerve block model.

Intracutaneous Wheal Assay in Guinea Pigs

This model is used to determine the potency and duration of the local anesthetic effect on cutaneous nerves.

Materials:

-

This compound solution at various concentrations

-

Vehicle control (e.g., saline)

-

Histamine solution (positive control)

-

Tuberculin syringes with 27-30 gauge needles

-

Fine, stiff filament (e.g., a horsehair) for sensory testing

Procedure:

-

Shave the dorsal skin of the guinea pig 24 hours prior to the experiment.

-

On the day of the experiment, perform intracutaneous injections of a fixed volume (e.g., 0.1 mL) of different concentrations of this compound, vehicle, and histamine at designated, marked sites on the back. This will raise a small wheal.

-

At predetermined time intervals after injection, test the anesthetic effect by applying the filament to the center of the wheal. The stimulus should be sufficient to elicit a cutaneous muscle twitch (panniculus carnosus reflex) in a non-anesthetized area.

-

The absence of the twitch reflex upon stimulation is considered a positive anesthetic response.

-

The duration of anesthesia is the time from injection until the return of the reflex.

-

The percentage of animals showing a block at each concentration can be used to determine the ED₅₀.

Conclusion

This compound is an amide local anesthetic that functions through the blockade of voltage-gated sodium channels. While specific quantitative data on its efficacy and toxicity are limited in publicly accessible literature, its pharmacological profile can be characterized using standard preclinical models such as the sciatic nerve block and intracutaneous wheal assays. Further research is required to fully elucidate its clinical potential and safety profile. The experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for researchers and professionals in the field of drug development and anesthesia.

References

In Vitro Anesthetic Mechanisms of Tolycaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides an in-depth overview of the in vitro anesthetic effects of Tolycaine, a representative amide-type local anesthetic. The information presented is synthesized from numerous studies investigating the molecular and cellular mechanisms of local anesthesia. While specific data for this compound is limited in publicly available literature, this guide leverages extensive research on structurally and functionally similar local anesthetics, primarily lidocaine, to provide a comprehensive understanding of its expected in vitro profile. The data and protocols detailed herein are intended to serve as a valuable resource for researchers engaged in the study of local anesthetics and the development of novel analgesic compounds.

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The primary anesthetic effect of this compound is achieved through the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes.[1][2] This action inhibits the rapid influx of sodium ions necessary for the generation and propagation of action potentials, thereby preventing the transmission of pain signals.[3] The affinity of local anesthetics for VGSCs is state-dependent, meaning they bind with higher affinity to channels in the open and inactivated states compared to the resting state.[1][4] This "use-dependent" or "phasic" block is a key characteristic, making the anesthetic effect more pronounced in rapidly firing neurons, such as those involved in nociception.

Signaling Pathway: this compound Interaction with Voltage-Gated Sodium Channels

References

- 1. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Lidocaine block of cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Tolycaine (CAS 3686-58-6): A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolycaine (CAS 3686-58-6) is an amide-type local anesthetic with applications in ophthalmology and dentistry.[1] This technical guide provides a comprehensive overview of the research applications of this compound, detailing its mechanism of action, available preclinical data, and relevant experimental protocols. Due to the limited availability of extensive research specifically on this compound, this guide incorporates established principles from the broader class of amide local anesthetics, particularly lidocaine, to provide a more complete understanding of its pharmacological profile.

Introduction

This compound, chemically known as methyl 2-[[2-(diethylamino)acetyl]amino]-3-methylbenzoate, is a local anesthetic agent designed to reversibly block nerve signal transmission, resulting in a temporary loss of sensation.[1] Its primary clinical applications are in providing localized pain relief for minor surgical procedures, particularly in dental and ophthalmic settings.[1][2] Like other amide-type local anesthetics, its mechanism of action is centered on the blockade of voltage-gated sodium channels in neuronal cell membranes.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 3686-58-6 |

| Molecular Formula | C15H22N2O3 |

| Molecular Weight | 278.35 g/mol [3] |

| IUPAC Name | methyl 2-[[2-(diethylamino)acetyl]amino]-3-methylbenzoate |

| Type | Amide Local Anesthetic |

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The principal mechanism by which this compound exerts its anesthetic effect is through the inhibition of voltage-gated sodium channels in the neuronal cell membrane. This action prevents the propagation of action potentials, thereby blocking the transmission of pain signals.

Signaling Pathway

The following diagram illustrates the generalized mechanism of action for amide-type local anesthetics like this compound at the neuronal membrane.

Preclinical Research Findings

Research on this compound has provided insights into its pharmacological effects, primarily from in vivo animal studies. A key study investigated the dose-dependent effects of this compound in rats, focusing on its convulsive activity and impact on brain monoamine levels.

In Vivo Study: Convulsive Effects and Monoamine Modulation in Rats

This study demonstrated that intraperitoneal administration of this compound can induce convulsions in a dose-dependent manner. The convulsive state was associated with significant alterations in the levels of the neurotransmitters noradrenaline and 5-hydroxytryptamine (serotonin) in the brain.

Quantitative Data Summary

| Dosage (mg/kg, i.p.) | Observed Effects |

| 130 | Ataxia, loss of righting reflex, followed by clonic convulsions. |

| 140 | Intensified clonic convulsions with shortened latency and prolonged duration. Significant elevation of noradrenaline and 5-hydroxytryptamine levels in all brain regions during the convulsive state. |

| 150 | Severe convulsions, opisthotonus, gasping for breath, and mortality. |

| 165 | Increased frequency and severity of convulsions leading to mortality. |

Experimental Protocol: Induction of Convulsions and Neurotransmitter Analysis in Rats

The following protocol is based on the methodology described in the preclinical evaluation of this compound.

Experimental Workflow

Methodology

-

Animal Model: Male Wistar rats with a weight range of 190-230 g were used for the experiment.

-

Drug Administration: this compound was administered as a single intraperitoneal injection at doses of 130, 140, 150, and 165 mg/kg.

-

Behavioral Observation: Following administration, the rats were observed for the onset (latency), duration, and severity of clonic convulsions, as well as ataxia and loss of the righting reflex. Sedation time post-convulsion was also recorded.

-

Neurochemical Analysis: At the convulsive and post-convulsive stages, animals were euthanized, and brain tissues were collected. The levels of noradrenaline and 5-hydroxytryptamine in different brain regions were quantified to determine the effect of this compound on these monoamine neurotransmitters.

Research Applications and Future Directions

The primary research application of this compound lies in its use as a local anesthetic. Further research is warranted to fully characterize its clinical efficacy, safety profile, and pharmacokinetic properties in human subjects for its intended applications in dentistry and ophthalmology.

Potential Areas for Future Research:

-

Comparative Clinical Trials: Head-to-head clinical trials comparing the efficacy and safety of this compound with other standard local anesthetics (e.g., lidocaine, articaine) in dental and ophthalmic procedures would provide valuable data for clinicians.

-

Pharmacokinetic Studies: Detailed pharmacokinetic studies in humans are needed to determine the onset of action, duration of anesthesia, and systemic absorption of this compound following topical and injectable administration.

-

Formulation Development: Research into novel formulations of this compound, such as gels or sustained-release systems, could enhance its clinical utility by prolonging the anesthetic effect and improving patient comfort.

-

Mechanism of Monoamine Modulation: The finding that this compound elevates brain monoamine levels at convulsive doses suggests a potential for central nervous system effects. Further investigation into this mechanism at therapeutic doses could reveal additional pharmacological properties.

Conclusion

This compound is an amide-type local anesthetic with established use in specialized medical fields. While its fundamental mechanism of action is well-understood within the context of its drug class, there is a notable scarcity of comprehensive, publicly available research data specific to this compound. The existing preclinical data provides a foundation for its pharmacological profile, but further in-depth clinical research is necessary to fully elucidate its efficacy, safety, and optimal use in clinical practice. This guide serves as a resource for researchers and drug development professionals, summarizing the current state of knowledge and highlighting key areas for future investigation.

References

Anti-inflammatory Properties of Tolycaine in Cellular Models: A Technical Guide

Disclaimer: Publicly available research specifically detailing the anti-inflammatory properties of Tolycaine in cellular models is limited. This guide synthesizes the known anti-inflammatory mechanisms of the structurally related local anesthetic, lidocaine, as a proxy to provide a framework for potential research and application. All quantitative data and experimental protocols are based on studies of lidocaine and should be adapted and validated specifically for this compound.

Introduction

This compound, a local anesthetic, belongs to the same amide class as lidocaine. Beyond their primary function of nerve blockade, local anesthetics have demonstrated significant anti-inflammatory effects.[1] This technical guide explores the potential anti-inflammatory properties of this compound by examining the well-documented effects of lidocaine in various in vitro cellular models. The focus is on the modulation of key inflammatory signaling pathways and the inhibition of pro-inflammatory mediator production. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound beyond its anesthetic applications.

Core Mechanisms of Anti-inflammatory Action in Cellular Models

Lidocaine has been shown to exert its anti-inflammatory effects through the modulation of critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4] Lidocaine has been demonstrated to inhibit this pathway, leading to a downstream reduction in inflammatory mediators.[4]

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascades, including p38 MAPK, are crucial for cellular responses to external stressors and play a significant role in inflammation. Lidocaine has been shown to inhibit the phosphorylation of p38 MAPK in microglia, thereby suppressing the production of inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects in Cellular Models

The following tables summarize the quantitative effects of lidocaine on the production of pro-inflammatory mediators in cellular models. No specific quantitative data for this compound is currently available in the public domain. These tables are provided as a template for potential experimental outcomes with this compound.

Table 1: Effect of Lidocaine on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

| Cell Line | Treatment | Concentration | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) | Reference |

| RAW 264.7 | Lidocaine | 2 µg/mL | Significant Inhibition | Significant Inhibition | Not Reported | |

| Microglia | Lidocaine | ≥2 µg/mL | Significant Inhibition | Significant Inhibition | Significant Inhibition | |

| Jurkat T cells | Lidocaine | Dose-dependent | Significant Inhibition | Not Reported | Not Reported |

Table 2: Effect of Lidocaine on Inflammatory Mediator Release

| Cell Line | Inflammatory Stimulus | Treatment | Concentration | Mediator | Inhibition | Reference |

| Microglia | LPS | Lidocaine | ≥2 µg/mL | Nitric Oxide | Significant | |

| Microglia | LPS | Lidocaine | ≥2 µg/mL | Prostaglandin E2 | Significant | |

| RAW 264.7 | LPS + IFN-γ | Lidocaine | Dose-dependent | Nitric Oxide | Significant |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory properties of a compound like this compound in cellular models.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol assesses the ability of a test compound to inhibit the production of pro-inflammatory mediators in LPS-stimulated murine macrophage-like RAW 264.7 cells.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

The next day, remove the culture medium.

-

Add fresh medium containing various concentrations of this compound to the cells and incubate for a predetermined time (e.g., 1-2 hours).

-

Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with a known anti-inflammatory drug as a positive control).

-

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Analysis:

-

Nitric Oxide (NO) Assay: Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent.

-

Cytokine Quantification (ELISA): Use the collected supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using specific ELISA kits.

-

Cell Viability Assay: Perform an MTT or similar assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

-

Cytokine Quantification by ELISA

This protocol outlines the general steps for a sandwich ELISA to measure cytokine concentrations in cell culture supernatants.

Methodology:

-

Plate Coating: Dilute the capture antibody in a binding solution and add 100 µl to each well of a 96-well ELISA plate. Incubate overnight at 4°C.

-

Blocking: Wash the plate and add a blocking buffer to each well to prevent non-specific binding. Incubate for at least 1 hour at room temperature.

-

Sample Incubation: Add 100 µl of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.

-

Stop Reaction: Add a stop solution (e.g., 2N H2SO4) to each well.

-

Read Plate: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the cytokine concentrations in the samples.

Western Blot Analysis of NF-κB and MAPK Pathways

This protocol describes the general procedure for analyzing the activation of NF-κB (p65 phosphorylation and nuclear translocation) and MAPK (p38 phosphorylation) pathways by Western blotting.

Methodology:

-

Cell Treatment and Lysis:

-

Culture and treat cells with this compound and/or LPS as described in section 4.1.

-

For analysis of protein phosphorylation, a shorter LPS stimulation time (e.g., 30 minutes) is typically used.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

For NF-κB translocation analysis, perform nuclear and cytoplasmic fractionation using a commercial kit.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 and p38, as well as an antibody for a loading control (e.g., GAPDH or β-actin), overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

While direct evidence for the anti-inflammatory properties of this compound is lacking in the current scientific literature, the extensive research on the structurally similar local anesthetic, lidocaine, provides a strong rationale for investigating this compound's potential in this area. The established in vitro models and experimental protocols detailed in this guide offer a robust framework for elucidating the effects of this compound on key inflammatory pathways and mediator production in cellular models. Such studies are crucial for expanding the potential therapeutic applications of this compound beyond its role as a local anesthetic.

References

- 1. neuraltherapie.at [neuraltherapie.at]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of toll-like receptor-4, nuclear factor-kappaB and mitogen-activated protein kinase by lignocaine may involve voltage-sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Tolycaine's Effect on Amine Uptake in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tolycaine is a local anesthetic agent known to induce convulsions at high doses, a phenomenon linked to alterations in brain monoamine levels. Specifically, studies have shown that this compound can lead to a significant elevation of noradrenaline and 5-hydroxytryptamine (serotonin) levels in various brain regions.[1][2] This elevation suggests a possible interference with the reuptake mechanisms that clear these neurotransmitters from the synaptic cleft. The primary regulators of monoamine clearance are the plasma membrane transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3][4] These transporters are sodium-dependent and are crucial for maintaining synaptic homeostasis.[4]

While direct inhibition of these transporters by this compound has not been quantitatively characterized, its chemical structure as an amphiphilic amine and its observed effects on monoamine levels point towards a potential interaction. Local anesthetics, as a class of drugs, have been shown to inhibit the uptake of dopamine in neuronal preparations. This guide will explore the potential effects of this compound by examining the established actions of similar compounds and will provide the necessary experimental frameworks to directly assess this compound's impact on neuronal amine uptake.

Potential Mechanism of Action of this compound on Amine Uptake

The primary mechanism of local anesthetics is the blockade of voltage-gated sodium channels, which inhibits the propagation of action potentials. However, their effects on neurotransmitter transporters are also recognized. The inhibition of monoamine transporters by local anesthetics is thought to be a contributing factor to their neurological side effects.

The proposed mechanism for this compound's effect on amine uptake involves its interaction with the monoamine transporters, leading to a reduction in the clearance of dopamine, norepinephrine, and serotonin from the synapse. This would result in an accumulation of these neurotransmitters, leading to the observed physiological effects.

Quantitative Data on Local Anesthetic Inhibition of Dopamine Uptake

Although no specific IC50 or Ki values for this compound's effect on amine transporters have been published, data from studies on other local anesthetics provide a valuable point of reference. The following table summarizes the inhibitory constants (Ki) for the inhibition of [3H]dopamine uptake in rat brain synaptosomes by several local anesthetics. This data suggests that the potency of local anesthetics in inhibiting dopamine uptake varies significantly.

| Local Anesthetic | Inhibitory Constant (Ki) for Dopamine Uptake (μM) |

| Dibucaine | 1.8 ± 0.4 |

| Tetracaine | 27 ± 5 |

| Lidocaine | 190 |

| Procaine | 500 |

| Data from a study on the effects of local anesthetics on dopamine uptake in rat brain synaptosomes. |

Experimental Protocols

To elucidate the direct effects of this compound on amine uptake in neuronal cells, the following experimental protocols are recommended. These protocols are based on established methodologies for studying neurotransmitter transporter function.

In Vitro Amine Uptake Assay in Rat Brain Synaptosomes

This protocol details the measurement of radiolabeled amine uptake into isolated nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation:

-

Isolate synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) of rats.

-

Homogenize the tissue in ice-cold sucrose buffer.

-

Perform differential centrifugation to obtain a crude synaptosomal pellet (P2).

-

Resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer buffer) for the uptake assay.

-

-

Amine Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of this compound or vehicle control for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of the radiolabeled amine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Allow the uptake to proceed for a short, linear period (typically 1-5 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular radiolabel.

-

Determine non-specific uptake in the presence of a high concentration of a known selective uptake inhibitor (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).

-

-

Data Analysis:

-

Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage inhibition of specific uptake against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Amine Uptake Assay in Transfected Cell Lines

This protocol utilizes cell lines stably expressing a specific human monoamine transporter.

Methodology:

-

Cell Culture:

-

Culture human embryonic kidney (HEK-293) cells or other suitable cell lines stably transfected with the human DAT, SERT, or NET cDNA.

-

Plate the cells in 24- or 48-well plates and allow them to reach confluence.

-

-

Uptake Assay:

-

Wash the cells with pre-warmed assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for 10-15 minutes at room temperature or 37°C.

-

Initiate the uptake by adding the respective radiolabeled amine.

-

Incubate for a defined period within the linear range of uptake.

-

Terminate the uptake by aspirating the medium and rapidly washing the cells with ice-cold buffer.

-

Lyse the cells with a suitable lysis buffer.

-

-

Data Analysis:

-

Measure the radioactivity in the cell lysates using a liquid scintillation counter.

-

Determine specific uptake and calculate IC50 values as described for the synaptosome assay.

-

Logical Relationships in Amine Transporter Function

The function of monoamine transporters is a cyclical process dependent on ion gradients. Understanding this cycle is crucial for interpreting the effects of potential inhibitors like this compound.

Conclusion

While direct evidence for this compound's inhibition of neuronal amine transporters is currently lacking, its known effects on central monoamine levels strongly suggest an interaction. The provided comparative data for other local anesthetics indicate that such compounds can indeed inhibit dopamine uptake with varying potencies. The detailed experimental protocols outlined in this guide offer a clear path for future research to quantify the effects of this compound on DAT, SERT, and NET. Such studies are essential for a comprehensive understanding of this compound's neuropharmacological profile and for the development of safer local anesthetic agents with minimal central nervous system side effects. The use of both synaptosomal preparations and transfected cell lines will provide a robust dataset to fully characterize this compound's activity at these critical neuronal transporters.

References

- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermostabilisation of the Serotonin Transporter in a Cocaine-Bound Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 4. Serotonin transporter inhibition and 5-HT2C receptor activation drive loss of cocaine-induced locomotor activation in DAT Val559 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Tolycaine in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolycaine is an amide local anesthetic designed to block nerve impulses and induce local anesthesia. As with any new chemical entity intended for potential therapeutic use, a thorough initial toxicity screening in animal models is a critical step in the drug development process. This guide provides a comprehensive overview of the core toxicity studies required to assess the preliminary safety profile of this compound. Due to the limited publicly available toxicity data for this compound, this guide supplements known information with data from the structurally and functionally similar local anesthetic, lidocaine, to provide a more complete toxicological context. It is imperative to note that data from lidocaine should be considered as a surrogate for illustrative purposes and not a direct representation of this compound's toxicological profile.

Quantitative Toxicity Data

Summarized below are the key quantitative toxicity endpoints for this compound and the related compound, lidocaine. The lack of extensive public data for this compound is a significant data gap that would need to be addressed in a formal preclinical evaluation.

Table 1: Acute Lethal Dose (LD50) Data

| Compound | Species | Route of Administration | LD50 | Reference(s) |

| This compound | Rat | Intraperitoneal | >150 mg/kg (lethal dose observed) | [1] |

| This compound | Rat | Oral | Data Not Available | - |

| This compound | Rabbit | Dermal | Data Not Available | - |

| This compound | Rat | Inhalation | Data Not Available | - |

| Lidocaine | Mouse | Intraperitoneal | 133.1 mg/kg | [2] |

| Lidocaine | Rat | Oral | Data Not Available | - |

| Lidocaine | Rabbit | Dermal | Data Not Available | - |

Table 2: Irritation and Sensitization Data

| Test | Species | Compound | Result | Reference(s) |

| Primary Dermal Irritation | Rabbit | This compound | Data Not Available | - |

| Rabbit | Lidocaine | Non-irritating | [3] | |

| Primary Eye Irritation | Rabbit | This compound | Data Not Available | - |

| Rabbit | Lidocaine | Data Not Available | - | |

| Skin Sensitization | Guinea Pig | This compound | Data Not Available | - |

| Guinea Pig | Lidocaine | Non-sensitizer | [3] |

Table 3: Genotoxicity Data

| Assay | Test System | Metabolic Activation | Compound | Result | Reference(s) |

| Ames Test (Bacterial Reverse Mutation) | Salmonella typhimurium | With & Without S9 | This compound | Data Not Available | - |

| Salmonella typhimurium | With & Without S9 | Lidocaine | Data Not Available | - | |

| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With & Without S9 | This compound | Data Not Available | - |

| Chinese Hamster Ovary (CHO) cells | With & Without S9 | Lidocaine | Data Not Available | - | |

| In Vivo Micronucleus Test | Mouse Bone Marrow | N/A | This compound | Data Not Available | - |

| Mouse Bone Marrow | N/A | Lidocaine | Data Not Available | - |

Experimental Protocols

Detailed methodologies for key initial toxicity screening experiments are provided below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity Testing

Objective: To determine the potential for acute toxicity and to estimate the median lethal dose (LD50) of a substance from a single dose.

Animal Model: Rat (oral, inhalation), Rabbit (dermal).

Protocol for Acute Oral Toxicity (Up-and-Down Procedure - OECD 425):

-

Animal Selection: Use healthy, young adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females. Acclimatize animals for at least 5 days.

-

Housing: House animals individually or in small groups in a controlled environment (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle).

-

Dose Administration: Administer this compound orally by gavage using a suitable vehicle. The volume administered should not exceed 1 mL/100 g body weight.

-

Dosing Procedure: A single animal is dosed at a starting dose level. If the animal survives, the next animal is dosed at a higher fixed increment. If it dies, the next animal is dosed at a lower fixed increment. This is repeated until the stopping criteria are met.

-

Observations: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior), and body weight changes for at least 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

Dermal and Eye Irritation

Objective: To assess the potential of this compound to cause irritation to the skin and eyes.

3.2.1. Primary Dermal Irritation (OECD 404)

Animal Model: Albino Rabbit.

Protocol:

-

Animal Preparation: Shave the dorsal area of the trunk of the rabbit 24 hours before the test.

-

Application: Apply 0.5 mL (if liquid) or 0.5 g (if solid) of this compound to a small area (~6 cm²) of the shaved skin under a gauze patch (semi-occlusive dressing) for 4 hours.[1]

-

Observation: After patch removal, examine the skin for erythema and edema at 1, 24, 48, and 72 hours. Score the reactions using a standardized scale (e.g., Draize scale).

3.2.2. Primary Eye Irritation (OECD 405)

Animal Model: Albino Rabbit.

Protocol:

-

Application: Instill 0.1 mL of liquid this compound into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observation: Examine the eyes at 1, 24, 48, and 72 hours after instillation for corneal opacity, iritis, and conjunctival redness and chemosis. Score the reactions using a standardized scale.

Skin Sensitization

Objective: To determine the potential of this compound to induce skin sensitization (allergic contact dermatitis).

Animal Model: Guinea Pig (e.g., Hartley strain).

Protocol (Guinea Pig Maximization Test - OECD 406):

-

Induction Phase:

-

Day 0: Administer three pairs of intradermal injections into the shaved shoulder region: (1) Freund's Complete Adjuvant (FCA) mixed with water, (2) this compound in a suitable vehicle, and (3) this compound in FCA/water emulsion.

-

Day 7: Apply a topical patch of this compound in a suitable vehicle over the injection sites for 48 hours.

-

-

Challenge Phase:

-

Day 21: Apply a non-irritating concentration of this compound and the vehicle alone to separate sites on the shaved flank of both test and control (vehicle-treated) animals for 24 hours.

-

-

Observation: Assess the challenge sites for erythema and edema at 24 and 48 hours after patch removal and score the reactions. A substance is considered a sensitizer if a significantly higher proportion of test animals show a positive response compared to control animals.

Genotoxicity Assays

Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.

3.4.1. Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

Protocol:

-

Exposure: Expose the bacterial strains to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver).

-

Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid.

-

Incubation: Incubate the plates for 48-72 hours.

-

Evaluation: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid). A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

3.4.2. In Vitro Chromosomal Aberration Assay (OECD 473)

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

Protocol:

-

Exposure: Treat cell cultures with at least three concentrations of this compound for a short (3-6 hours) and long (continuous treatment until harvest) duration, both with and without S9 metabolic activation.

-

Harvesting: Add a metaphase-arresting substance (e.g., colchicine) to the cultures before harvesting.

-

Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix, and stain them on microscope slides.

-

Analysis: Microscopically examine the metaphase cells for chromosomal aberrations (e.g., breaks, gaps, exchanges). A significant, dose-related increase in the percentage of cells with aberrations indicates a positive result.

3.4.3. In Vivo Micronucleus Test (OECD 474)

Animal Model: Mouse or Rat.

Protocol:

-

Dose Administration: Administer this compound to the animals (usually by intraperitoneal injection or oral gavage) at three dose levels.

-

Sample Collection: Collect bone marrow or peripheral blood at appropriate time intervals after treatment (e.g., 24 and 48 hours).

-

Slide Preparation: Prepare smears of the bone marrow or blood cells and stain them.

-

Analysis: Microscopically score the frequency of micronucleated polychromatic erythrocytes (immature red blood cells). A significant, dose-related increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxicity.

Visualization of Pathways and Workflows

Proposed Signaling Pathway for this compound-Induced Neurotoxicity

The convulsive effects observed with this compound in rats are associated with an elevation of the monoamine neurotransmitters noradrenaline and 5-hydroxytryptamine (serotonin). This suggests a potential mechanism of neurotoxicity involving the disruption of monoaminergic signaling pathways in the central nervous system. A simplified diagram of this proposed pathway is presented below.

Caption: Proposed pathway of this compound neurotoxicity.

Experimental Workflow for Initial Toxicity Screening

The following diagram illustrates a typical workflow for the initial toxicity screening of a new chemical entity like this compound.

Caption: Initial toxicity screening workflow.

Conclusion

The initial toxicity screening of this compound reveals a need for comprehensive evaluation. The primary observed toxic effect is the induction of convulsions in rats at intraperitoneal doses of 140-150 mg/kg, which is associated with an increase in central nervous system monoamines. However, a significant lack of publicly available data exists for other critical toxicity endpoints, including acute oral and dermal toxicity, irritation, sensitization, and genotoxicity. The provided experimental protocols, based on international guidelines, offer a framework for conducting these necessary studies. The neurotoxic signaling pathway, while preliminarily linked to monoamine modulation, requires further investigation to elucidate the precise molecular mechanisms. The data from the related compound, lidocaine, provides a useful, albeit surrogate, reference point for potential toxicities. A thorough and systematic toxicological evaluation as outlined in this guide is essential to establish a comprehensive safety profile for this compound and to inform further drug development decisions.

References

Tolycaine: A Technical Deep Dive into its Discovery, Synthesis, and Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolycaine, a local anesthetic of the amide class, has carved a niche in specialized medical fields since its mid-20th-century development. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound. It details the historical context of its creation, outlines the chemical synthesis pathway with specific experimental protocols, and presents its physicochemical and pharmacological properties in a structured format. Furthermore, this document elucidates the compound's mechanism of action through signaling pathway diagrams and summarizes its clinical applications. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Local anesthetics are essential therapeutic agents that reversibly block nerve impulse transmission in a localized area of the body, leading to a temporary loss of sensation. The development of synthetic local anesthetics has been a significant endeavor in medicine, aiming to provide safer and more effective alternatives to naturally occurring compounds like cocaine. This compound emerged from this era of pharmaceutical innovation as a distinct amide-type local anesthetic. This document traces the journey of this compound from its initial synthesis to its establishment as a clinically useful compound.

History and Discovery

The development of this compound can be traced back to the mid-20th century, a period of intensive research into synthetic local anesthetics. The foundational work on the synthesis of this compound was documented in key patents from the 1950s. Specifically, German patent DE 1018070, filed in 1957 by Bayer, and U.S. patent US 2921077, granted in 1960 to Schenley Industries, describe the original synthetic methodologies developed by Hiltmann and colleagues.[1] These patents laid the groundwork for the production of this compound and related amide anesthetics. The originator of this compound Hydrochloride is identified as ZYF Pharm Chemical.[2]

Physicochemical Properties

This compound, with the chemical name methyl 2-[[2-(diethylamino)acetyl]amino]-3-methylbenzoate, possesses specific physicochemical properties that are critical to its function as a local anesthetic. These properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C15H22N2O3 | [3] |

| Molecular Weight | 278.35 g/mol | [3] |

| CAS Number | 3686-58-6 | [3] |

| Appearance | Light yellow to yellow liquid | |

| Melting Point | <25 °C | |

| Boiling Point | 190-192 °C at 5 mmHg | |

| Density | 1.113±0.06 g/cm3 (Predicted) | |

| Solubility | DMSO: ≥ 100 mg/mL (359.26 mM) | |

| pKa | 13.61±0.70 (Predicted) |

This compound Hydrochloride Properties

| Property | Value | Reference |

| Chemical Formula | C15H23ClN2O3 | |

| Molecular Weight | 314.81 g/mol | |

| CAS Number | 7210-92-6 |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of an amide linkage followed by a nucleophilic substitution. The general synthetic pathway is outlined below.

Synthesis Pathway

Caption: Synthesis pathway of this compound from 2-amino-3-methylbenzoic acid methyl ester.

Experimental Protocols

Step 1: Synthesis of 2-(2-chloroacetylamino)-3-methylbenzoic acid methyl ester

-

Reaction Setup: A suspension of 40 g of 2-amino-3-methylbenzoic acid methyl ester in 125 ml of benzene is prepared in a suitable reaction vessel.

-

Addition of Reagents: To this suspension, 125 ml of a saturated solution of sodium acetate is added. The mixture is then cooled to a temperature between 0-5°C.

-

Acylation: While maintaining the temperature at 0-5°C, 37 g of chloroacetyl chloride is added dropwise to the mixture.

-

Reaction: The reaction mixture is stirred for 1 hour at room temperature.

-

Work-up: The mixture is filtered. The organic layer is separated and washed with a 10% solution of potassium carbonate. The organic layer is then dried over calcium chloride.

-

Purification: The product, 2-(2-chloroacetylamino)-3-methylbenzoic acid methyl ester, is obtained by distillation of the organic layer. The yield is approximately 21.8 g, with a melting point of 86-87.5°C after crystallization from a mixture of acetic acid and ligroin.

Step 2: Synthesis of this compound

-

Reaction Setup: A mixture of 16 g of 2-(2-chloroacetylamino)-3-methylbenzoic acid methyl ester and 10 g of diethylamine in benzene is prepared in a reflux apparatus.

-

Reaction: The mixture is refluxed for 5 hours.

-

Work-up: After cooling, the diethylamine hydrochloride precipitate is removed by filtration. The organic layer is washed with 2 N hydrochloric acid.

-

Extraction: Potassium carbonate is added to the aqueous solution to liberate the free base, which is then extracted with ether.

-

Purification: The final product, this compound, is obtained by distillation of the ether extract.

Pharmacology

Mechanism of Action

Like other amide-type local anesthetics, this compound's primary mechanism of action is the blockade of voltage-gated sodium channels on the neuronal cell membrane. This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The blockade is reversible and concentration-dependent.

Caption: Proposed mechanism of action of this compound as a local anesthetic.

Pharmacodynamics

Studies in animal models have provided insights into the pharmacodynamic effects of this compound. In mice, it has been shown to have good anesthetic effects. However, at high doses (e.g., 140 mg/kg, intraperitoneally in rats), this compound can induce convulsions. This convulsive activity is associated with a significant elevation of noradrenaline and 5-hydroxytryptamine levels in all brain regions. These levels return to normal during the post-convulsive state. This compound has also been found to significantly inhibit the Na+-dependent active uptake of methyl alpha-D-glucoside and L-leucine.

Clinical Applications

This compound is primarily used as a local anesthetic in dentistry and ophthalmology. Its properties allow for effective and localized pain management in various procedures in these fields.

Conclusion

This compound represents a significant development in the field of local anesthetics, with a history rooted in the mid-20th-century quest for safer and more effective pain management agents. Its synthesis, though involving multiple steps, is well-established. The pharmacological profile of this compound, characterized by its sodium channel blocking activity, underpins its clinical utility. While effective in its approved applications, the potential for central nervous system effects at high doses underscores the importance of proper administration. This technical guide provides a foundational understanding of this compound for professionals in the pharmaceutical sciences, encouraging further research and development in the field of local anesthesia.

References

Methodological & Application

Application Notes & Protocols for the Quantification of Tolycaine in Biological Samples by HPLC

Introduction

Tolycaine is a local anesthetic agent. The effective monitoring of its concentration in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers the sensitivity and selectivity required for accurate quantification of drug molecules in complex biological fluids.

Quantitative Data Summary

The following tables summarize typical performance characteristics of HPLC and LC-MS/MS methods for the quantification of local anesthetics like lidocaine in biological samples. These values can be considered as target parameters during the validation of a method for this compound.

Table 1: HPLC-UV Method Performance in Plasma/Serum

| Parameter | Typical Value |

| Linearity Range | 50 - 5000 ng/mL[1] |

| Limit of Quantification (LOQ) | 20 - 50 ng/mL[1] |

| Limit of Detection (LOD) | 10 - 25 ng/mL |

| Intra-day Precision (%RSD) | < 15%[1] |

| Inter-day Precision (%RSD) | < 15%[1] |

| Accuracy (% Error) | < 9%[1] |

| Mean Absolute Recovery | 80 - 94% |

Table 2: LC-MS/MS Method Performance in Plasma

| Parameter | Typical Value |

| Linearity Range | 0.1 - 200 ng/mL |

| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL |

| Intra-day Precision (%RSD) | ≤ 13% |

| Inter-day Precision (%RSD) | ≤ 8% |

| Accuracy (% Inaccuracy) | ≤ 9% |

| Absolute Recovery | > 82% |

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples followed by HPLC-UV Analysis

This protocol is adapted from a method for lidocaine quantification in human serum.

1. Materials and Reagents:

-

Human serum or plasma

-

This compound standard

-

Internal Standard (IS) solution (e.g., Procainamide)

-

1 M Sodium Hydroxide (NaOH)

-

Diethyl ether (HPLC grade)

-

HPLC grade water

-

Acetonitrile (HPLC grade)

-

Monobasic potassium phosphate

2. Sample Preparation (LLE):

-

Pipette 0.25 mL of serum/plasma into a clean centrifuge tube.

-

Add 50 µL of the internal standard solution.

-

Alkalinize the sample by adding 200 µL of 1 M NaOH.

-

Add 3 mL of diethyl ether.

-

Vortex mix the tube for 30 seconds.

-

Centrifuge at 3000 x g for 3 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried residue with 150 µL of HPLC grade water.

3. HPLC-UV Conditions:

-

Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of acetonitrile and monobasic potassium phosphate buffer. The exact ratio should be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 75 µL

-

UV Detection: Wavelength programming may be necessary. For example, monitor at a wavelength suitable for the internal standard and switch to a wavelength optimal for this compound (e.g., 210 nm for lidocaine).

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

4. Calibration and Quantification:

-

Prepare a series of calibration standards by spiking blank serum/plasma with known concentrations of this compound.

-

Process the standards and samples as described above.

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

-

Determine the concentration of this compound in the unknown samples from the calibration curve.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples followed by LC-MS/MS Analysis

This protocol is based on a method for the simultaneous quantification of lidocaine and prilocaine in human plasma.

1. Materials and Reagents:

-

Human plasma

-

This compound standard

-

Isotopically labeled internal standard for this compound (if available) or a structurally similar compound.

-

Solid-Phase Extraction (SPE) cartridges (e.g., Waters Oasis® HLB 1 cc, 30 mg)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Milli-Q water

2. Sample Preparation (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned cartridge.

-

Wash the cartridge with a suitable solvent to remove interferences (e.g., water or a low percentage of organic solvent).

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in the mobile phase for injection.

3. LC-MS/MS Conditions:

-

Column: C18 column (e.g., Phenomenex Kinetex EVO 4.6 x 100 mm, 2.6 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate). A typical composition is 80:20 (v/v) acetonitrile:buffer.

-

Flow Rate: 0.6 mL/min

-

Injection Volume: 5 - 20 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and the internal standard must be determined by direct infusion. For lidocaine, a common transition is m/z 235.10 → 86.15.

-

Source Temperature: ~300 °C

4. Calibration and Quantification:

-

Prepare calibration standards in blank plasma.

-

Process and analyze the standards and samples as described.

-

Generate a calibration curve based on the peak area ratios of the analyte to the internal standard versus concentration.

-

Quantify this compound in the unknown samples using the regression equation from the calibration curve.

Visualizations

Caption: Liquid-Liquid Extraction Workflow.

Caption: Solid-Phase Extraction Workflow.

References

Application Notes and Protocols for Inducing Local Anesthesia with Tolycaine in Rats

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocol is a proposed methodology for research purposes only. Tolycaine is not widely documented for local anesthetic use in rats, and this protocol has been synthesized from general principles of local anesthesia in rodents and data available for other amide-type local anesthetics. It is imperative that researchers conduct dose-finding and safety studies to determine the optimal and safe concentration and dosage of this compound for their specific application.

Introduction

This compound is an amide-type local anesthetic.[1] Like other local anesthetics, its mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes.[2] By inhibiting sodium influx, this compound prevents the generation and propagation of action potentials, leading to a transient and reversible loss of sensation in a localized area.[2] While this compound has been studied for its systemic effects in rats, particularly its convulsive properties at high doses, its application as a local anesthetic in this species is not well-documented.[3][4] These application notes provide a proposed protocol for researchers to begin investigating the local anesthetic properties of this compound in rats.

Quantitative Data Summary

The available quantitative data for this compound in rats primarily pertains to its systemic toxicity when administered intraperitoneally. This data is presented below for informational purposes and to highlight the need for caution and careful dose selection when using this compound. For comparison, typical dosages for commonly used local anesthetics, lidocaine and bupivacaine, are also provided.

Table 1: Systemic (Intraperitoneal) Administration of this compound in Rats

| Dosage (mg/kg) | Administration Route | Animal Model | Observed Effects | Reference |

| 130 | Intraperitoneal | Male Wistar rats (190-230 g) | Ataxia, loss of righting reflex, clonic convulsions. | |

| 140 | Intraperitoneal | Male Wistar rats (190-230 g) | Dose-dependent intensification of convulsions, significant elevation of noradrenaline and 5-hydroxytryptamine levels in the brain. | |

| 150 | Intraperitoneal | Male Wistar rats (190-230 g) | Opisthotonic position, gasping for breath, death during convulsions. | |

| 165 | Intraperitoneal | Male Wistar rats (190-230 g) | Dose-dependent intensification of convulsions. |

Table 2: Recommended Starting Doses for Subcutaneous Local Anesthesia in Rats with Common Amide-Type Anesthetics

| Anesthetic | Concentration | Dosage (mg/kg) | Volume | Onset | Duration | Reference |

| Lidocaine | 0.5% - 1.0% | 4 | 0.4 ml/kg of 1% solution | Rapid (1-2 min) | 1.5 - 2 hours | |

| Bupivacaine | 0.25% | 1 - 2 | 0.4 - 0.8 ml/kg of 0.25% solution | Slower (5-10 min) | 4 - 12 hours |

Experimental Protocol: Evaluation of this compound for Local Anesthesia in Rats

This protocol describes a method for inducing and assessing local anesthesia in rats using subcutaneous infiltration (line block).

Materials

-

This compound hydrochloride

-

Vehicle for dissolution (e.g., sterile saline, potentially with a solubilizing agent like DMSO, see section 3.2)

-

Male/Female Wistar or Sprague-Dawley rats (200-300 g)

-

General anesthetic (e.g., isoflurane)

-

Clippers

-

Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

Apparatus for assessing nociception (e.g., tail-flick apparatus, von Frey filaments, blunt forceps)

-

Animal scale

Preparation of this compound Solution

This compound has limited solubility in water but is highly soluble in DMSO. For subcutaneous injection, a vehicle that is safe and non-irritating is required. A solution of this compound in sterile saline may be possible, potentially requiring a small amount of a solubilizing agent like DMSO, followed by dilution in saline to minimize toxicity. It is crucial to determine the appropriate vehicle and to ensure the final solution is sterile and pH-neutral.

Proposed Starting Concentrations: Based on the concentrations of other local anesthetics, a starting concentration range of 0.25% to 1.0% this compound is proposed for initial studies.

Example Preparation (for a 0.5% solution):

-

Dissolve 5 mg of this compound hydrochloride in a minimal amount of a suitable solvent.

-

Bring the final volume to 1 mL with sterile saline.

-

Ensure the solution is clear and free of precipitates.

-

Sterile filter the solution through a 0.22 µm filter.

Animal Preparation

-

Acclimatize rats to the laboratory environment for at least one week prior to the experiment.

-

Weigh each rat accurately on the day of the experiment to calculate the precise dose.

-

Induce general anesthesia using a short-acting inhalant anesthetic like isoflurane. This is to ensure the animal is immobilized during the injection and initial assessment but recovers for the sensory testing.

-

Shave the fur at the intended injection site (e.g., the dorsal lumbar region for a line block).

-

Cleanse the shaved area with an antiseptic solution.

Administration of this compound (Line Block)

-

Draw the prepared this compound solution into a 1 mL sterile syringe with a 27-30 gauge needle.

-

Insert the needle subcutaneously along the intended line of incision or testing.

-

Aspirate briefly to ensure the needle is not in a blood vessel.

-

Slowly inject the solution while withdrawing the needle to create a "line" of anesthetic under the skin.

-

The volume of injection will depend on the concentration and the desired dose, but should be kept to a minimum to avoid tissue distension. Based on protocols for other local anesthetics, a volume of 0.1-0.5 mL is a reasonable starting point.

Assessment of Anesthetic Efficacy

The onset and duration of local anesthesia can be assessed by measuring the response to a noxious stimulus at regular intervals (e.g., every 5-10 minutes). The animal should be allowed to recover from general anesthesia before sensory testing begins.

-

Tail-Flick Test: If the injection is near the base of the tail, the tail-flick test can be used to measure the latency to withdraw the tail from a radiant heat source. An increase in latency indicates an analgesic effect.

-

Pinprick or Pinch Test: Apply a gentle pinch with blunt forceps or a pinprick to the anesthetized area and observe for a withdrawal reflex or vocalization. The absence of a response indicates successful local anesthesia. Compare the response to a control area on the contralateral side.

Data Analysis

Record the following parameters:

-

Onset of action: Time from injection to the absence of response to the noxious stimulus.

-

Duration of action: Time from onset of action to the return of the response to the noxious stimulus.

-

Area of anesthesia: The size of the desensitized skin area.

Visualizations

Signaling Pathway of Local Anesthetics

Caption: Mechanism of action of this compound as a local anesthetic.

Experimental Workflow

References

Application of Local Anesthetics in Ophthalmic Research Models: A Detailed Guide

Introduction: The following application notes and protocols detail the use of local anesthetics, with a focus on Lidocaine and Tetracaine as representative compounds, in various ophthalmic research models. While the term "Tolycaine" did not yield specific findings, the principles and methodologies described herein are broadly applicable to the study of local anesthetics in ophthalmology. These guidelines are intended for researchers, scientists, and drug development professionals to facilitate the investigation of the efficacy, safety, and mechanisms of action of these compounds on ocular tissues.

Application Notes

Local anesthetics are indispensable in ophthalmology for both clinical procedures and research. Their primary function is to block nerve conduction, thereby providing analgesia. However, their effects on ocular tissues extend beyond this, influencing cellular viability, intraocular pressure, and wound healing processes. Understanding these effects is crucial for developing safer and more effective ophthalmic therapeutics.

Ocular Cytotoxicity Models

Local anesthetics can exhibit dose- and time-dependent cytotoxicity to various corneal cells, including epithelial, stromal, and endothelial cells. This is a critical consideration in drug development, as excessive toxicity can lead to corneal damage and vision loss. Research models for assessing cytotoxicity are essential for establishing safe dosage and exposure limits.

-

Corneal Epithelial Cells: These cells form the outermost protective layer of the cornea. Studies have shown that local anesthetics can induce apoptosis in these cells through mechanisms involving the mitochondrial pathway.[1][2]

-

Corneal Stromal Cells: Constituting the bulk of the cornea, the stroma's integrity is vital for corneal transparency. Local anesthetics can also trigger apoptosis in these cells.

-

Corneal Endothelial Cells: This single layer of cells is crucial for maintaining corneal hydration and transparency. Damage to these cells can lead to corneal edema and opacity. Research indicates that local anesthetics can induce apoptosis in endothelial cells, also via the mitochondrial pathway.[2]

Intraocular Pressure (IOP) Models

Topical local anesthetics have been observed to cause a transient reduction in intraocular pressure. While the exact mechanism is not fully elucidated, this effect is an important consideration in studies involving IOP measurements, such as in glaucoma research models. Animal models, particularly rabbits, are commonly used to investigate the impact of topical anesthetics on IOP.

Corneal Abrasion and Wound Healing Models

Corneal abrasions are common ocular injuries. Local anesthetics are often used for pain management in these cases. Research models of corneal abrasion in animals, such as mice and rabbits, are employed to study the process of re-epithelialization and to evaluate the effects of local anesthetics on the rate of wound healing. These models are also valuable for assessing the analgesic efficacy of novel compounds.

Data Presentation

The following tables summarize quantitative data from various studies on the effects of Lidocaine and Tetracaine in ophthalmic research models.

Table 1: Cytotoxicity of Local Anesthetics on Corneal Cells

| Local Anesthetic | Cell Type | Concentration | Exposure Time | Effect |

| Lidocaine | Human Corneal Endothelial Cells | > 1.25 g/L | Time-dependent | Reduced cellular viability and triggered apoptosis.[2] |

| Lidocaine | Human Corneal Stromal Cells | 0.3125 g/L - 20 g/L | Time-dependent | Induced morphological changes and apoptosis. |

| Tetracaine | Human Corneal Epithelial Cells | > 0.3125 g/L | Time-dependent | Induced growth retardation and apoptosis.[1] |

| Tetracaine | Human Corneal Stromal Cells | > 0.15625 g/L | Time-dependent | Inhibited cell growth and induced apoptosis. |

Table 2: Effect of Topical Anesthetics on Intraocular Pressure (IOP) in Rabbits

| Local Anesthetic | Concentration | Animal Model | Time Point | Change in IOP |

| Tetracaine | 0.5% | Normotensive Rabbits | 0-20 minutes | Significant reduction. |

| Tetracaine | 0.5% | Ocular Hypertensive Rabbits | 0-20 minutes & 55-85 minutes | Significant reduction. |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay of a Local Anesthetic on Human Corneal Epithelial Cells (HCECs)

This protocol outlines the methodology to assess the dose- and time-dependent cytotoxic effects of a local anesthetic on cultured HCECs.

Materials:

-